Cas no 317-66-8 (Coenzyme A, S-propanoate)

Coenzyme A, S-propanoate structure
Coenzyme A, S-propanoate structure
Produktname:Coenzyme A, S-propanoate
CAS-Nr.:317-66-8
MF:C24H40N7O17P3S
MW:823.597500000001
CID:305394
PubChem ID:92753

Coenzyme A, S-propanoate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Coenzyme A,S-propanoate
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy
    • Propionyl-coenzyme A
    • S-{(9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dio
    • S-{1-[5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} propanethioate (non-preferred name)
    • S-Propionylcoenzyme A
    • n-Propionyl CoA
    • Propionyl coenzyme A
    • Propionyl CoA
    • Coenzyme A, S-propionate (6CI,7CI,8CI)
    • Coenzyme A, S-propanoate
    • Q2640914
    • 2-methylacetyl-CoA
    • PropionylcoenzymeA
    • propanoyl-coenzyme A
    • H7HQA57V5H
    • 9H-purin-6-amine,9-[5-O-[hydroxy[[hydroxy[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[[2-[(1-oxopropyl)thio]ethyl]amino]propyl]amino]butyl]oxy]phosphinyl]oxy]phosphinyl]-3-O-phosphono-beta-D-ribof
    • C24-H40-N7-O17-P3-S
    • C02843
    • Long-chain acyl-CoA
    • DB02912
    • 2-methylacetyl-Coenzyme A
    • Propionyl coenzyme A
    • 1VU
    • CHEBI:15539
    • propionyl-CoA
    • Coenzyme A, S-propionate
    • C00100
    • LMFA07050364
    • Propionyl CoA
    • alpha-methylacetyl-CoA
    • alpha-methylacetyl-Coenzyme A
    • DTXSID10185594
    • SCHEMBL25252
    • C24H40N7O17P3S
    • D0M9OW
    • EINECS 206-266-6
    • {[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-2-({[hydroxy({hydroxy[(3R)-3-hydroxy-2,2-dimethyl-3-[(2-{[2-(propanoylsulfanyl)ethyl]carbamoyl}ethyl)carbamoyl]propoxy]phosphoryl}oxy)phosphoryl]oxy}methyl)oxolan-3-yl]oxy}phosphonic acid
    • S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] propanethioate
    • GTPL5248
    • UNII-H7HQA57V5H
    • 3'-phosphoadenosine 5'-(3-{(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[(3-oxo-3-{[2-(propanoylsulfanyl)ethyl]amino}propyl)amino]butyl} dihydrogen diphosphate)
    • S-propanoyl-coenzyme A
    • S-Propionyl-coenzym-A
    • propanoyl-CoA
    • n-Propionyl CoA
    • propionyl-coenzyme A; (Acyl-CoA); [M+H]+;
    • 317-66-8
    • S-propanoyl-CoA
    • S-{(3S,5S,9R)-1-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-3,5,9-trihydroxy-8,8-dimethyl-3,5-dioxido-10,14-dioxo-2,4,6-trioxa-11,15-diaza-3lambda~5~,5lambda~5~-diphosphaheptadecan-17-yl} propanethioate (non-preferred name)
    • Propionyl-CoenzymeA-Na Salt
    • Inchi: InChI=1S/C24H40N7O17P3S/c1-4-15(33)52-8-7-26-14(32)5-6-27-22(36)19(35)24(2,3)10-45-51(42,43)48-50(40,41)44-9-13-18(47-49(37,38)39)17(34)23(46-13)31-12-30-16-20(25)28-11-29-21(16)31/h11-13,17-19,23,34-35H,4-10H2,1-3H3,(H,26,32)(H,27,36)(H,40,41)(H,42,43)(H2,25,28,29)(H2,37,38,39)/t13-,17-,18-,19+,23-/m1/s1
    • InChI-Schlüssel: QAQREVBBADEHPA-IEXPHMLFSA-N
    • Lächelt: CCC(SCCNC(CCNC([C@@H](C(COP(OP(OC[C@H]1O[C@@H](N2C=NC3C(=NC=NC2=3)N)[C@H](O)[C@@H]1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)=O)=O

Berechnete Eigenschaften

  • Genaue Masse: 823.141
  • Monoisotopenmasse: 823.141
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 9
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 22
  • Schwere Atomanzahl: 52
  • Anzahl drehbarer Bindungen: 21
  • Komplexität: 1400
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 5
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Topologische Polaroberfläche: 389Ų
  • XLogP3: _5.1

Experimentelle Eigenschaften

  • Dichte: 1.86
  • Brechungsindex: 1.708
  • PSA: 425.34000
  • LogP: 1.33650

Coenzyme A, S-propanoate Sicherheitsinformationen

  • Transportnummer gefährlicher Stoffe:NONH for all modes of transport
  • Lagerzustand:−20°C

Coenzyme A, S-propanoate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
870703P-5MG
03:0 Coenzyme A
317-66-8
5mg
¥3995.74 2023-12-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
870703P-5MG
317-66-8
5MG
¥3536.45 2022-08-18
AN HUI ZE SHENG Technology Co., Ltd.
870703P-5mg
Propionyl CoA
317-66-8
5mg
¥3840.59 2023-09-15

Coenzyme A, S-propanoate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1R:R:Et3N, S:DMF, 15 min, rt
1.2R:Et3N, S:DMF, rt; 15 h, rt
Referenz
Drosophila melanogaster nonribosomal peptide synthetase Ebony encodes an atypical condensation domain
By IzorA, Thierry et al, Proceedings of the National Academy of Sciences of the United States of America, 2019, 116(8), 2913-2918

Synthetic Routes 2

Reaktionsbedingungen
1.1S:H2O, cooled, pH 8
1.2R:HCl, S:H2O, pH 5
Referenz
Identification of 3-sulfinopropionyl coenzyme A (CoA) desulfinases within the acyl-CoA dehydrogenase superfamily
By Schuermann, Marc et al, Journal of Bacteriology, 2014, 882-893, 13 pp.

Synthetic Routes 3

Reaktionsbedingungen
1.1R:Et3N, S:THF, S:CH2Cl2, 10 min, 23°C
1.2R:ClCO2Et, 1 h, 23°C
1.3R:NaHCO3, S:H2O, S:t-BuOH, 0.5 h, 23°C
1.4R:HCl, S:H2O, 23°C, pH 3-5
Referenz
Point Mutations (Q19P and N23K) Increase the Operational Solubility of a 2α-O-Benzoyltransferase that Conveys Various Acyl Groups from CoA to a Taxane Acceptor
By Nawarathne, Irosha N. and Walker, Kevin D., Journal of Natural Products, 2010, 73(2), 151-159

Synthetic Routes 4

Reaktionsbedingungen
1.1S:H2O
Referenz
Thioester hydrolysis and C-C bond formation by carboxymethylproline synthase from the crotonase superfamily
By Batchelar, Edward T. et al, Angewandte Chemie, 2008, 47(48), 9322-9325

Synthetic Routes 5

Reaktionsbedingungen
1.1R:C:55326-49-3, S:H2O, 36-100 h, 30°C
1.2R:Cl3CCO2H, 3 min, 4°C
Referenz
Metabolic pathway engineering for complex polyketide biosynthesis in Saccharomyces cerevisiae
By Mutka, Sarah C. et al, FEMS Yeast Research, 2006, 6(1), 40-47

Synthetic Routes 6

Reaktionsbedingungen
1.1R:MgCl2, C:9013-18-7, C:Cleland's reagent, C:34369-07-8, C:Ortho-Gynol, S:H2O, 2 h, 30°C, pH 8
1.2R:CHCl3
Referenz
Identification of an α-Oxoamine Synthase and a One-Pot Two-Step Enzymatic Synthesis of α-Amino Ketones
By Zhou, Ting et al, Organic Letters, 2021, 23(1), 37-41

Synthetic Routes 7

Reaktionsbedingungen
1.1R:KHCO3, S:H2O, S:MeCN, rt
1.2R:H+, pH 2
Referenz
On the thermodynamic equilibrium between (R)-2-hydroxyacyl-CoA and 2-enoyl-CoA
By Parthasarathy, Anutthaman et al, FEBS Journal, 2010, 277(7), 1738-1746

Coenzyme A, S-propanoate Raw materials

Coenzyme A, S-propanoate Preparation Products

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